trans-1-Phenyl-1-pentene
Overview
Description
trans-1-Phenyl-1-pentene: is an organic compound with the molecular formula C11H14 . It is a type of alkene, characterized by the presence of a carbon-carbon double bond. The compound is a stereoisomer, specifically the trans isomer, meaning that the phenyl group and the pentyl group are on opposite sides of the double bond. This configuration affects its physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Wittig Reaction: One common method for synthesizing trans-1-Phenyl-1-pentene is through the Wittig reaction. This involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. For this compound, benzyltriphenylphosphonium chloride can be reacted with pentanal in the presence of a strong base like sodium hydride.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where a phenylboronic acid is coupled with a pentenyl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-1-Phenyl-1-pentene can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: The compound can be reduced to form the corresponding alkane, 1-phenylpentane, using hydrogenation with a palladium or platinum catalyst.
Substitution: Electrophilic addition reactions can occur at the double bond. For example, hydrohalogenation with hydrogen bromide (HBr) can yield 1-bromo-1-phenylpentane.
Common Reagents and Conditions:
Oxidation: mCPBA, OsO4
Reduction: H2 with Pd/C or Pt/C
Substitution: HBr, HCl
Major Products:
Oxidation: Epoxides, Diols
Reduction: 1-Phenylpentane
Substitution: 1-Bromo-1-phenylpentane
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: trans-1-Phenyl-1-pentene is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry:
Polymer Production: It is used in the production of specialty polymers and resins, where its unique structure imparts desirable properties to the final product.
Mechanism of Action
The mechanism of action of trans-1-Phenyl-1-pentene in chemical reactions typically involves the interaction of the double bond with various reagents. For example, in oxidation reactions, the double bond reacts with oxidizing agents to form epoxides or diols. In reduction reactions, the double bond is hydrogenated to form an alkane. The specific pathways and molecular targets depend on the nature of the reaction and the reagents involved.
Comparison with Similar Compounds
cis-1-Phenyl-1-pentene: The cis isomer of 1-Phenyl-1-pentene, where the phenyl and pentyl groups are on the same side of the double bond.
1-Phenyl-1-butene: A shorter-chain analog with similar reactivity but different physical properties.
1-Phenyl-1-hexene: A longer-chain analog with similar reactivity but different physical properties.
Uniqueness: trans-1-Phenyl-1-pentene is unique due to its specific stereochemistry, which affects its reactivity and physical properties. The trans configuration generally leads to a more stable compound with a higher melting point compared to its cis counterpart.
Properties
IUPAC Name |
[(E)-pent-1-enyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-2-3-5-8-11-9-6-4-7-10-11/h4-10H,2-3H2,1H3/b8-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMYONNPZWOTKW-VMPITWQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
826-18-6, 16002-93-0, 52181-77-8 | |
Record name | 1-Pentenylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000826186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-1-Phenyl-1-pentene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016002930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentenylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052181778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-pentenylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.412 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Pentenylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.448 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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